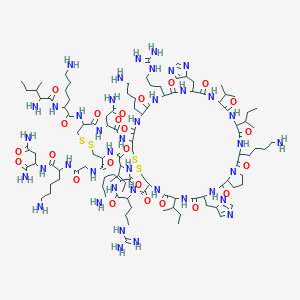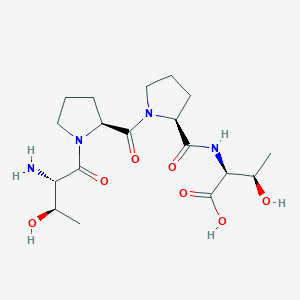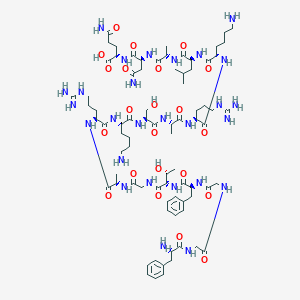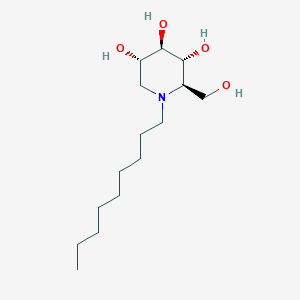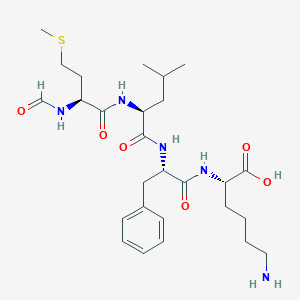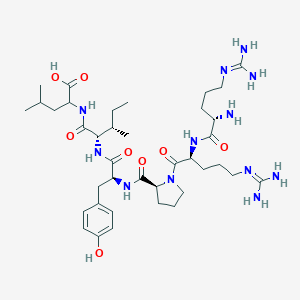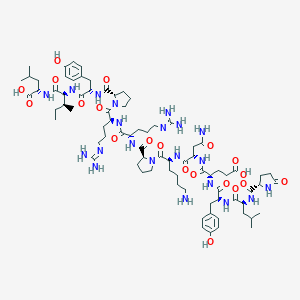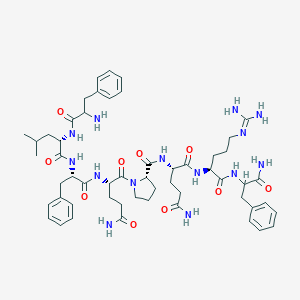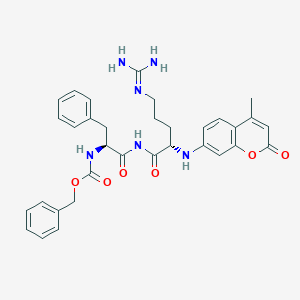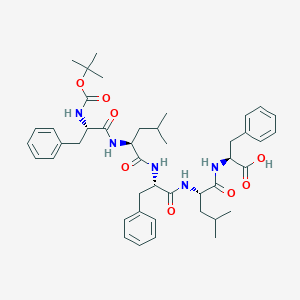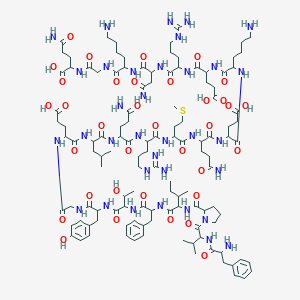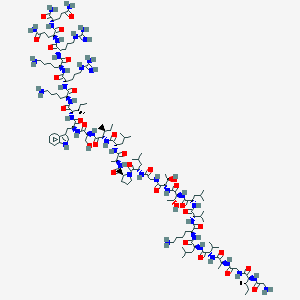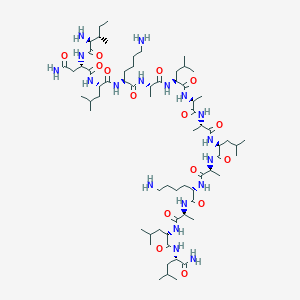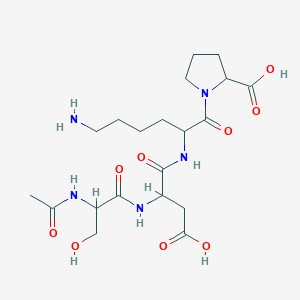
Acetyl-Ser-Asp-Lys-Pro
Descripción general
Descripción
Acetyl-Ser-Asp-Lys-Pro (AcSDKP) is formed in bone marrow cells by enzymatic processing of thymosin β4. It inhibits the entry of pluripotent hemopoietic stem cells into the S-phase of the cell cycle and protects against Ara-C lethality in mice .
Synthesis Analysis
AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . It has been found to have anti-inflammatory mechanisms in hypertension-induced target organ damage .Molecular Structure Analysis
The molecular structure of AcSDKP has been studied and is available in various databases .Chemical Reactions Analysis
AcSDKP is formed in bone marrow cells by enzymatic processing of thymosin β4 . The chemical reaction involved in its formation has been represented asCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCC)C(=O)N1CCCC1C(=O)O . Physical And Chemical Properties Analysis
AcSDKP has a molecular weight of 487.5 g/mol. It has 7 hydrogen bond donors and 10 hydrogen bond acceptors. It has 14 rotatable bonds .Aplicaciones Científicas De Investigación
Hematopoiesis Regulation
- Field : Hematology
- Application : AcSDKP is a physiological regulator of hematopoiesis, inhibiting the entry into the S-phase of murine and human hematopoietic stem cells .
- Method : AcSDKP can be administered via continuous subcutaneous (SC) infusion or fractionated SC injections .
- Results : AcSDKP has been shown to reduce the damage to specific compartments in the bone marrow resulting from treatment with chemotherapeutic agents, ionizing radiations, hyperthermy, or phototherapy .
Protection Against Chemotherapy-Induced Toxicity
- Field : Oncology
- Application : AcSDKP has been shown to reduce the toxicity and the hematopoietic damage induced by doxorubicin (DOX), a widely used anticancer drug .
- Method : AcSDKP can be administered for 3 days, at a dose of 2.4 μg/d, by continuous subcutaneous (SC) infusion or fractionated SC injections starting 48 hours before DOX treatment .
- Results : AcSDKP could reduce DOX-induced mortality in mice and could protect particularly the long-term reconstituting cells (LTRCs) in addition to colony forming units-spleen, high proliferative potential colony-forming cells, and colony-forming units–granulocyte-macrophage (CFU-GM) from DOX toxicity .
Inhibition of Cardiac Fibroblast Growth
- Field : Cardiology
- Application : AcSDKP inhibits the growth of cardiac fibroblasts and also inhibits TGF 1-stimulated phosphorylation of Smad2 .
- Method : The exact method of application is not specified in the source .
- Results : AcSDKP inhibited the proliferation of isolated cardiac fibroblasts but significantly stimulated the proliferation of vascular smooth muscle cells .
Attenuation of ER Stress-Stimulated Collagen Production
- Field : Pharmacology
- Application : AcSDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression .
- Method : Human cardiac fibroblasts (HCFs) were pre-treated with AcSDKP (10 nM) and then stimulated with tunicamycin ™ (0.25 μg/mL) .
- Results : AcSDKP inhibits TM-induced collagen production by attenuating ER stress-induced UPRs upregulation and CHOP/NF-κB transcriptional signaling pathways .
Inhibition of Cardiac Fibroblast Growth
- Field : Cardiology
- Application : AcSDKP inhibits the growth of cultured neonatal rat cardiac fibroblasts stimulated by TGF 1 .
- Method : The cells were treated with AcSDKP (0.01 and 1 nmol/L) for 24 hours .
- Results : Absorbance is reduced at 490 nm in the cells treated with AcSDKP 0.01 and 1 nmol/L compared with that of untreated cells .
Inhibition of Pluripotent Hemopoietic Stem Cells
Safety And Hazards
Direcciones Futuras
AcSDKP has been recognized as a valuable antifibrotic peptide. It has shown excellent organ-protective effects and has been confirmed to stimulate angiogenesis in vitro and in vivo . The future research directions could focus on the application of unnatural amino acids for the development of highly selective peptide linkers .
Propiedades
IUPAC Name |
1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O9/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJDRXEQUFWLOGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402957, DTXSID40861258 | |
| Record name | Acetyl-Ser-Asp-Lys-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Acetylseryl-alpha-aspartyllysylproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetyl-Ser-Asp-Lys-Pro | |
CAS RN |
127103-11-1 | |
| Record name | Acetyl-Ser-Asp-Lys-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



